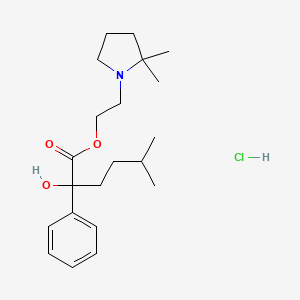![molecular formula C15H28N2O5 B13993295 tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a hydroxymethyl group, and a tert-butoxycarbonylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach involves the protection of the amine group on the pyrrolidine ring using a tert-butoxycarbonyl (Boc) protecting group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohol derivatives.
科学的研究の応用
tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
- tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate lies in its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H28N2O5 |
|---|---|
分子量 |
316.39 g/mol |
IUPAC名 |
tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O5/c1-13(2,3)21-11(19)16-15(10-18)7-8-17(9-15)12(20)22-14(4,5)6/h18H,7-10H2,1-6H3,(H,16,19)/t15-/m1/s1 |
InChIキー |
NJMJZMDADFYIBV-OAHLLOKOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@]1(CCN(C1)C(=O)OC(C)(C)C)CO |
正規SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol](/img/structure/B13993212.png)

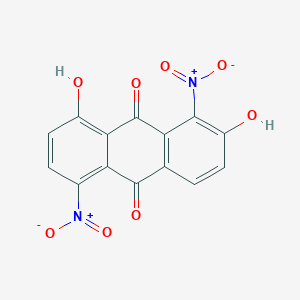
![2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid](/img/structure/B13993235.png)
![Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate](/img/structure/B13993240.png)
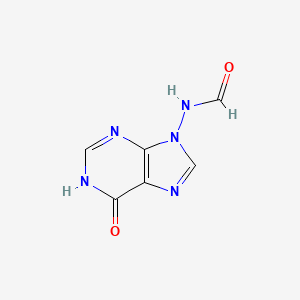
![2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone](/img/structure/B13993245.png)
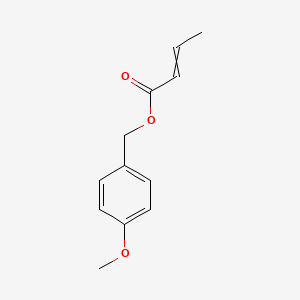
![6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13993262.png)

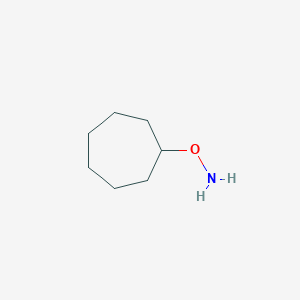
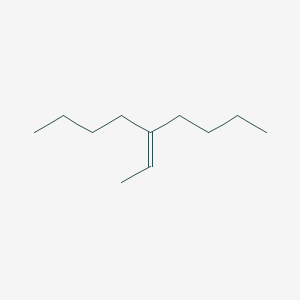
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)
